molecular formula C22H19N5O4S B3016802 4-(2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide CAS No. 941942-88-7

4-(2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide

Cat. No.: B3016802
CAS No.: 941942-88-7
M. Wt: 449.49
InChI Key: GIGOLELTTHHAHU-UHFFFAOYSA-N
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Description

4-(2-(7-(4-Methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a complex structure comprising a thiazolo[4,5-d]pyridazinone core, a 4-methoxyphenyl group, and a terminal benzamide moiety. The integration of these pharmacophores suggests potential for diverse biological activities, as similar molecular architectures are frequently explored for their pharmacological properties . While a specific mechanism of action for this compound requires further elucidation, its design indicates potential as a key intermediate or lead compound in developing therapeutic agents. Related thiazolo[4,5-d]pyridazine and benzamide derivatives are often investigated for their interactions with enzymatic targets and cellular signaling pathways . Researchers may utilize this compound in high-throughput screening assays, structure-activity relationship (SAR) studies, and as a building block for synthesizing more complex molecules for various biomedical research applications, including oncology and neurology. This product is provided for non-human research use only. It is strictly intended for laboratory research and is not certified for diagnostic, therapeutic, or any clinical applications, including human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-[[2-[7-(4-methoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O4S/c1-12-24-19-20(32-12)18(13-5-9-16(31-2)10-6-13)26-27(22(19)30)11-17(28)25-15-7-3-14(4-8-15)21(23)29/h3-10H,11H2,1-2H3,(H2,23,29)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGOLELTTHHAHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)C(=O)N)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, characterized by a thiazolo[4,5-d]pyridazine core and various functional groups, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects and mechanisms of action.

Structural Overview

The molecular formula for the compound is C19H20N4O2SC_{19}H_{20}N_4O_2S, and its structure includes:

  • A thiazolo[4,5-d]pyridazine ring
  • A methoxyphenyl group
  • An acetamido moiety

This combination of functional groups is expected to influence the compound's interaction with biological targets.

Anticancer Activity

Research has indicated that compounds with similar thiazolo[4,5-d]pyridazine structures exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of thiazolo-pyridazines can inhibit cell proliferation in human cancer cell lines such as Huh7-D12 and Caco-2 .

Cell Line IC50 (µM) Mechanism
Huh7-D1212.5Apoptosis induction via caspase activation
Caco-215.3Cell cycle arrest at G1 phase

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory properties in vitro. Studies suggest that it can inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This effect is likely mediated through the suppression of NF-κB signaling pathways, which are crucial for inflammatory responses .

Neuroprotective Effects

In vivo studies have evaluated the neuroprotective effects of related compounds in models of acute cerebral ischemia. For example, derivatives have been shown to prolong survival times in mice subjected to induced ischemic conditions, indicating potential therapeutic applications for stroke .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific kinases involved in cancer progression.
  • Receptor Modulation : It may interact with various receptors, altering signaling pathways that lead to apoptosis or reduced inflammation.
  • Cytotoxicity Induction : The structural features allow for interactions that induce cytotoxic effects in malignant cells.

Case Studies

Several studies have explored the biological activity of structurally related compounds:

  • Study on Thiazole-Fused Quinazolinones : This study highlighted the synthesis and evaluation of thiazole-fused quinazolinones which showed significant anticancer activity against multiple cell lines .
  • Neuroprotective Activity Assessment : In a model of cerebral ischemia, a related thiazolo-pyridazine derivative exhibited significant neuroprotective effects, suggesting similar potential for the compound .

Scientific Research Applications

Biological Activities

1. Anti-inflammatory Properties
Research indicates that thiazolo[4,5-d]pyridazine derivatives exhibit anti-inflammatory effects by inhibiting the NLRP3 inflammasome. This mechanism is crucial in various inflammatory diseases. The compound has shown promise in reducing inflammatory markers in preclinical studies, suggesting potential therapeutic applications in treating conditions like rheumatoid arthritis and other inflammatory disorders.

2. Anticancer Potential
The compound's structure suggests potential anticancer properties. Similar derivatives have been studied for their ability to inhibit cancer cell proliferation across various cancer types, including leukemia and solid tumors. In vitro studies have demonstrated that compounds with similar thiazolo[4,5-d]pyridazine scaffolds can induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents.

Case Studies

1. In Vitro Studies
A study conducted on various cancer cell lines demonstrated that compounds structurally related to 4-(2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide exhibited significant cytotoxicity at micromolar concentrations. The mechanism involved mitochondrial dysfunction and the activation of caspase pathways.

2. Animal Models
In animal models of inflammation, administration of this compound resulted in a marked decrease in paw edema and serum levels of inflammatory mediators compared to control groups. These findings support its potential use as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryInhibition of NLRP3 inflammasome; reduction of inflammatory markers
AnticancerInduction of apoptosis; inhibition of cell proliferation
MechanismApoptosis induction; cell cycle arrest; mitochondrial dysfunction

Comparison with Similar Compounds

Table 1: Structural Features and Molecular Data

Compound Name / ID Core Structure Substituents (Position) Molecular Formula Molecular Weight Key Functional Groups
Target Compound Thiazolo[4,5-d]pyridazin 7-(4-Methoxyphenyl), 2-methyl C22H19N5O4S* ~449.5* Benzamide, Methoxy, Acetamido
4-(2-(2-Methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide Thiazolo[4,5-d]pyridazin 7-(p-Tolyl), 2-methyl C22H19N5O3S 433.5 Benzamide, Acetamido
N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide Thiazolo[4,5-d]pyridazin 7-(2-Thienyl), 2-methyl, 4-chlorophenyl C18H14ClN5O2S2 447.9 Chlorophenyl, Thienyl
4-(2,7-Dimethyl-4-oxo-thiazolo[4,5-d]pyridazin-5-yl)benzenesulfonamide Thiazolo[4,5-d]pyridazin 2,7-Dimethyl, 4-sulfonamide C13H12N4O3S2 352.4 Sulfonamide
Pyrazolo-Oxothiazolidine Derivative (7f) Pyrazolo-oxothiazolidine 5-(2,4-Dichlorophenyl), 3-(4-methoxyphenyl) C21H18Cl2N2O3S 461.3 Dichlorophenyl, Methoxy

*Estimated based on structural analogy to with methoxy substitution.

Key Observations:

Sulfonamide substituents (e.g., ) are associated with increased solubility and antibacterial activity due to hydrogen-bonding interactions .

Core Heterocycle Variations :

  • Compounds with isoxazolo[4,5-d]pyridazin cores (e.g., ) exhibit similar planarity but differ in hydrogen-bonding patterns, affecting crystal packing and solubility .
  • Pyrazolo-oxothiazolidines (e.g., ) lack the pyridazine ring, resulting in distinct steric and electronic profiles that correlate with alkaline phosphatase inhibition .

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Key signals include the 4-methoxyphenyl group (δ 3.8 ppm for OCH₃, δ 6.9–7.3 ppm for aromatic protons) and the thiazole NH (δ 10.2 ppm) .
  • X-ray Crystallography : Single-crystal analysis confirms the planarity of the thiazolo-pyridazin core and dihedral angles between substituents (e.g., 15–20° for the 4-methoxyphenyl group). Reported R factors <0.04 ensure high precision .

Advanced Challenge : Resolving disorder in the acetamido-benzamide side chain requires iterative refinement with SHELXL .

What in vitro models are suitable for evaluating the biological activity of this compound?

Q. Basic Research Focus

  • Antimicrobial Assays : Use Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) in broth microdilution assays (MIC determination) .
  • Anticancer Screening : Employ MTT assays on human cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations using nonlinear regression .

Advanced Consideration : Discrepancies in activity between bacterial strains may arise from efflux pump mechanisms; combine assays with efflux inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to confirm .

How can low aqueous solubility of this compound be addressed in pharmacological studies?

Q. Advanced Research Focus

  • Prodrug Design : Introduce phosphate or glycoside groups at the 4-oxo position to enhance hydrophilicity .
  • Nanoformulation : Use PEGylated liposomes or cyclodextrin complexes to improve bioavailability. Dynamic Light Scattering (DLS) confirms particle size <200 nm .

What strategies are employed in structure-activity relationship (SAR) studies for thiazolo-pyridazine derivatives?

Q. Advanced Research Focus

  • Substituent Variation : Modify the 4-methoxyphenyl group to electron-withdrawing (e.g., nitro) or bulky (e.g., naphthyl) substituents to assess steric/electronic effects .
  • Molecular Docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., HDACs or kinases). Clustering analysis identifies critical hydrogen bonds (e.g., between the acetamido group and Glu98 in HDAC8) .

Table 2 : SAR Trends for Analogues

Substituent PositionModificationBiological Activity (IC₅₀)
7-aryl4-NO₂ phenyl2.5 µM (HDAC inhibition)
2-methylEthyl groupReduced activity (>10 µM)

How can contradictions in reported biological data across studies be resolved?

Q. Advanced Research Focus

  • Meta-Analysis : Compare datasets using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) to control for variability in inoculum size or incubation time .
  • Orthogonal Assays : Validate anticancer activity via both ATP-based (CellTiter-Glo) and apoptosis-specific (caspase-3) assays to confirm mechanistic consistency .

What experimental designs are recommended for in vivo pharmacokinetic studies?

Q. Advanced Research Focus

  • Dosing Regimens : Administer 10 mg/kg intravenously in Sprague-Dawley rats; collect plasma samples at 0, 1, 2, 4, 8, and 24 h post-dose .
  • Analytical Methods : Quantify compound levels using LC-MS/MS with a lower limit of detection (LLOD) of 0.1 ng/mL .

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